Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate is an organic compound with a unique structure that combines a cyclooctane ring with a carboxylate ester and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate can be synthesized through a multi-step process involving the esterification of 2-oxocyclooctane-1-carboxylic acid with prop-2-en-1-ol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group in the cyclooctane ring can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are often used in the presence of a base like pyridine.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the ester group can be hydrolyzed to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate
- Carbonic acid, eicosyl prop-1-en-2-yl ester
Uniqueness
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate is unique due to its cyclooctane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
121012-56-4 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
prop-2-enyl 2-oxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-9-15-12(14)10-7-5-3-4-6-8-11(10)13/h2,10H,1,3-9H2 |
InChI Key |
QFHKCUJBMPVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1CCCCCCC1=O |
Origin of Product |
United States |
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